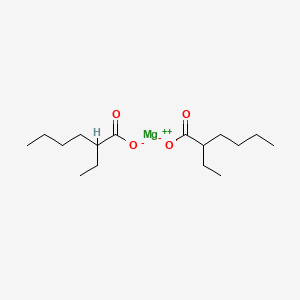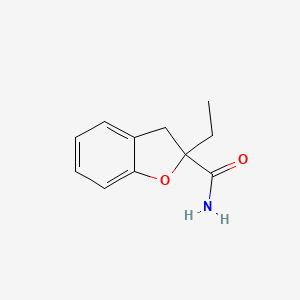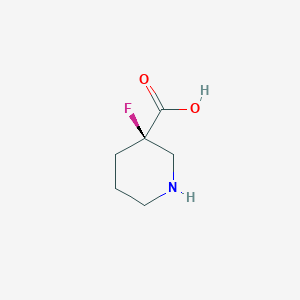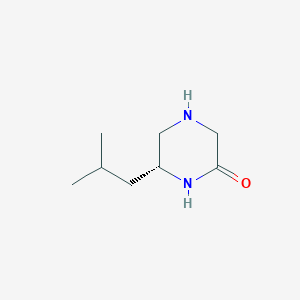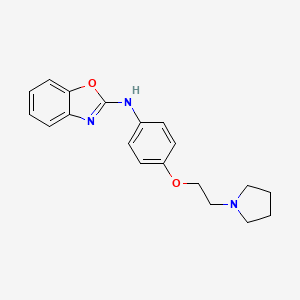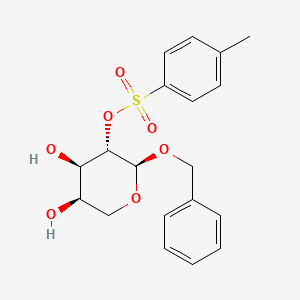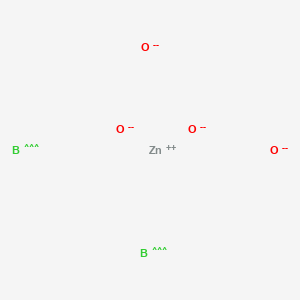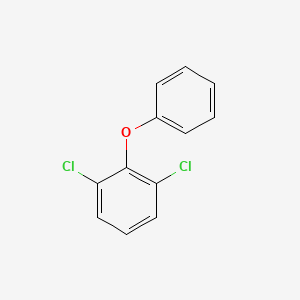
2,6-Dichlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O It is a derivative of diphenyl ether, where two chlorine atoms are substituted at the 2 and 6 positions on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated products.
Reduction Reactions: Reduction of this compound can yield corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted diphenyl ethers.
- Oxidation reactions typically produce quinones.
- Reduction reactions result in hydroxy derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorodiphenyl ether involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain oxidative enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Diphenyl Ether: The parent compound without chlorine substitutions.
2,4-Dichlorodiphenyl Ether: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dibromodiphenyl Ether: A brominated analog with bromine atoms at the 2 and 6 positions.
Uniqueness: 2,6-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
28419-69-4 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
1,3-dichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H |
Clave InChI |
IRLZOQDGEAEIPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


